3-[2-(4-Methylphenoxy)ethyl]quinazolin-4-one
Overview
Description
3-[2-(4-Methylphenoxy)ethyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenoxy)ethyl]quinazolin-4-one typically involves the reaction of 4-methylphenol with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with anthranilic acid derivatives under cyclization conditions to yield the desired quinazolinone compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenoxy)ethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazolinone ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(4-Methylphenoxy)ethyl]quinazolin-4-one include other quinazolinone derivatives such as:
- 2-substituted-4(3H)-quinazolinone
- 3-substituted-4(3H)-quinazolinone
- 2,3-disubstituted-4(3H)-quinazolinone
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can confer unique biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
3-[2-(4-methylphenoxy)ethyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-12-18-16-5-3-2-4-15(16)17(19)20/h2-9,12H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFFEXLPHOKILM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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